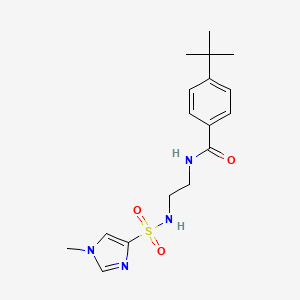

4-(tert-butyl)-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(tert-butyl)-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. SYK is a key regulator of B-cell receptor signaling, and its inhibition has shown promising results in the treatment of various B-cell malignancies.

科学的研究の応用

Cardiac Electrophysiological Activity

The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, including compounds with structures related to 4-(tert-butyl)-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide, have been studied. These compounds show potential as selective class III agents, indicating their application in managing arrhythmias. Notably, the 1H-imidazol-1-yl moiety has been identified as a viable alternative for producing class III electrophysiological activity in this chemical series, highlighting the importance of the imidazole group in medicinal chemistry (Morgan et al., 1990).

Antiulcer Agents

Research into imidazo[1,2-a]pyridines substituted at the 3-position, aiming to develop potential antisecretory and cytoprotective antiulcer agents, illustrates another application. Though not directly related to the exact compound , these studies underscore the relevance of imidazole and sulfonamide moieties in synthesizing compounds with desired biological activities (Starrett et al., 1989).

Synthesis and Crystal Structure

The synthesis and crystal structure analyses of sulfonamide derivatives, including those with related structural features, provide insight into the diverse applications of these moieties in material science and drug development. Such studies offer valuable information on the properties and potential applications of these compounds (Yan et al., 2007).

Organocatalysis

The use of imidazole-based zwitterionic salts, including structures similar to the compound of interest, as efficient organocatalysts for regioselective ring-opening reactions, illustrates the utility of imidazole derivatives in synthetic organic chemistry. This application points towards the compound's potential in facilitating various chemical transformations (Ghosal et al., 2016).

Green Chemistry

Research into Brønsted acidic ionic liquids for the synthesis of tetrasubstituted imidazoles under solvent-free conditions, leveraging the chemical properties of imidazole and sulfonamide groups, exemplifies the compound's relevance in promoting environmentally friendly chemical processes (Davoodnia et al., 2010).

特性

IUPAC Name |

4-tert-butyl-N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O3S/c1-17(2,3)14-7-5-13(6-8-14)16(22)18-9-10-20-25(23,24)15-11-21(4)12-19-15/h5-8,11-12,20H,9-10H2,1-4H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCUALUCQYCJZBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CN(C=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-butyl)-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-piperidin-1-ylacetamide](/img/structure/B2443267.png)

![N-[(3-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2443279.png)

![N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2443281.png)

![Methyl 4-[[4-(furan-3-yl)thiophen-2-yl]methylsulfamoyl]benzoate](/img/structure/B2443282.png)

![2-({[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2443283.png)

![Ethyl 2-{2-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2443285.png)